REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.O[CH2:22][C:23]1[C:24](CO)=[C:25]([CH3:31])[C:26]([OH:30])=[CH:27][C:28]=1[CH3:29]>C1(C)C=CC=CC=1.C(O)(=O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]([CH2:22][C:23]2[CH:24]=[C:25]([CH3:31])[C:26]([OH:30])=[CH:27][C:28]=2[CH3:29])=[C:4]([OH:5])[CH:3]=1
|
Name
|
|
Quantity
|
22.02 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
44.04 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
4-hydroxymethyl(hydroxymethyl)-2,5-Xylenol
|
Quantity
|
7.61 g
|
Type
|
reactant
|
Smiles
|
OCC=1C(=C(C(=CC1C)O)C)CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
separating a phase
|
Type
|
WASH
|
Details
|
The obtained organic layer is washed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate is filtered
|
Type
|
WASH
|
Details
|
The filtered product is rinsed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
treated through liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1)CC1=C(C=C(C(=C1)C)O)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |